Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-

Description

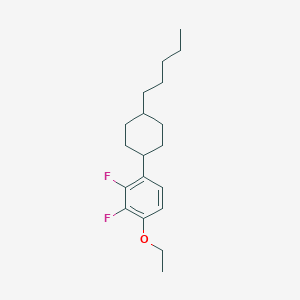

The compound 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene (molecular formula: C₁₉H₂₆F₂O) is a fluorinated liquid-crystal monomer characterized by a benzene ring substituted with ethoxy, difluoro, and trans-4-pentylcyclohexyl groups. Its structural features include:

- Ethoxy group (-OCH₂CH₃): Enhances electron-donating properties and modulates mesophase behavior.

- Fluorine atoms (2,3-difluoro): Lower HOMO energy levels, improving oxidation stability in electrochemical applications .

- Trans-4-pentylcyclohexyl group: Imparts steric bulk and liquid-crystalline (LC) properties due to its rigid, chair-conformed cyclohexane ring and flexible pentyl chain .

This compound is synthesized from commercial precursors and characterized via NMR, mass spectrometry, and elemental analysis. It exhibits LC phases confirmed by differential scanning calorimetry (DSC) and polarized optical microscopy (POM), making it suitable for advanced electrolytes in lithium-ion batteries .

Properties

IUPAC Name |

1-ethoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F2O/c1-3-5-6-7-14-8-10-15(11-9-14)16-12-13-17(22-4-2)19(21)18(16)20/h12-15H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVOKVIZOOXEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591466 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124729-02-8 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene are currently unknown. This compound is a type of fluorinated liquid-crystal monomer

Biochemical Analysis

Biochemical Properties

The metabolism of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, is poorly understood. It has been observed that dealkylation, H-abstraction, and hydroxylation reactions are the primary metabolic pathways.

Biological Activity

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, also known by its CAS number 124729-02-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H28F2O

- Molecular Weight : 310.42 g/mol

- CAS Number : 124729-02-8

- Structure : The compound features a difluorophenyl group with an ethoxy substituent and a pentylcyclohexyl moiety.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on benzene derivatives has demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit histone demethylase LSD1 has been particularly noted, suggesting a mechanism for inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.52 | LSD1 Inhibition |

| Compound B | HepG2 (Liver Cancer) | 2.01 | Apoptosis Induction |

| Benzene Derivative | MCF-7 | Not specified | Potentially similar to above |

The structure–activity relationship (SAR) studies indicate that the presence of the ethoxy and difluoro groups may contribute to enhanced biological activity by influencing the compound's interaction with cellular targets.

Toxicological Studies

While exploring its biological activity, it is essential to consider the toxicological profile of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-. The compound has been associated with various risk factors:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

These findings necessitate caution in handling and further research to elucidate the compound's safety profile.

Microbial Interactions

A study investigating microbial degradation of benzene compounds found that the presence of similar benzene derivatives inhibited microbial metabolic activity. This suggests that while some derivatives may possess beneficial biological properties, they can also exhibit toxic effects on microbial communities .

Experimental Data

In a controlled experiment using microbial fuel cells (MFCs), researchers observed that benzene derivatives affected power generation capabilities due to their toxic impact on microbial populations. The adaptation time for microbial communities increased significantly in the presence of these compounds, indicating their inhibitory effects .

Scientific Research Applications

Material Science

Benzene derivatives are crucial in the development of advanced materials. The compound's unique structure allows it to be utilized in:

- Liquid Crystals : The compound may serve as a precursor or component in liquid crystal formulations, which are essential for display technologies.

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

Pharmaceutical Research

The pharmaceutical industry often explores compounds like this for their potential therapeutic effects. Specific applications include:

- Drug Development : The difluoro group can enhance the bioactivity of drug candidates by improving their pharmacokinetic properties.

- Targeted Therapies : Research is ongoing into using such compounds in targeted therapies for diseases like cancer, where selective targeting of cancer cells can reduce side effects.

Environmental Studies

Understanding the environmental impact of chemical compounds is vital. This compound's properties can be studied in:

- Toxicology : Evaluating its toxicity and environmental persistence is essential for assessing risks associated with its use.

- Pollution Studies : Investigating how such compounds behave in various ecosystems can provide insights into pollution management strategies.

Case Study 1: Liquid Crystal Applications

A study explored the use of benzene derivatives in liquid crystal displays (LCDs). The incorporation of ethoxy and difluoro groups was found to significantly improve the thermal stability and response times of liquid crystals, leading to more efficient displays.

Case Study 2: Drug Efficacy Research

In a pharmaceutical context, research demonstrated that compounds with similar structures exhibited enhanced activity against specific cancer cell lines. The introduction of ethoxy and difluoro substituents was linked to improved selectivity and reduced cytotoxicity to healthy cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

(a) 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (C₁₇H₂₄F₂O)

- Molecular weight : 282.37 g/mol (vs. 316.41 g/mol for the pentyl variant) .

- Physical properties : Crystalline powder (vs. liquid-crystalline behavior in the pentyl analog).

- Applications : Used in metabolic profiling studies, revealing degradation pathways distinct from longer-chain derivatives due to reduced hydrophobicity .

(b) 1-Ethoxy-2,3-difluoro-4-(trans-4-butylcyclohexyl)benzene

Substituent Modifications on the Benzene Ring

(a) Fluorine Position and Number

- 2,3-Difluoro vs. 3,5-Difluoro: Substitution at 2,3-positions (target compound) lowers HOMO energy (−6.3 eV vs. −5.8 eV for non-fluorinated analogs), enhancing oxidation resistance in electrolytes .

- Methoxy vs. Ethoxy : Methoxy derivatives (e.g., 1-methoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene) exhibit reduced steric hindrance but weaker electron donation, altering LC phase stability .

(b) Biphenyl Derivatives

Cyclohexyl Group Modifications

(a) Ethenyl and Butenyl Substituents

- 1-(trans-4-Ethenylcyclohexyl)-4-ethoxy-2,3-difluorobenzene (C₁₆H₂₀F₂O):

- 1-[trans-4-(3-Butenyl)cyclohexyl]-4-ethoxy-2,3-difluorobenzene (C₁₈H₂₄F₂O):

(b) Ethynyl-Linked Derivatives

Key Research Findings

Fluorination Efficacy: The 2,3-difluoro configuration in the target compound reduces HOMO energy by 0.5 eV compared to non-fluorinated analogs, critical for high-voltage battery electrolytes .

Alkyl Chain Trade-offs : Longer chains (e.g., pentyl) improve LC stability but increase metabolic persistence, as shown in studies on propyl-chain degradation .

Structural Rigidity : Ethynyl or biphenyl linkages enhance thermal resilience but compromise processability in thin-film device fabrication .

Preparation Methods

Preparation of 4-Ethoxy-2,3-difluorophenol

The ethoxy and difluoro groups are introduced via sequential functionalization. A one-pot method described in patent CN105152878A involves:

-

Grignard reagent formation : 4-ethoxy-2,3-difluorobromobenzene reacts with magnesium in THF, initiated by iodine.

-

Boronation : The Grignard intermediate reacts with trimethyl borate to form 4-ethoxy-2,3-difluorophenylboronic acid.

-

Oxidation : Hydrogen peroxide oxidizes the boronic acid to 4-ethoxy-2,3-difluorophenol (yield: 82–85%, purity >98%).

Reaction Conditions Table

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Grignard formation | Mg, I₂, THF | 40–50°C | 2–3 h | 90% |

| Boronation | B(OMe)₃ | 0–5°C | 1 h | 88% |

| Oxidation | H₂O₂, HCl | 25°C | 4 h | 85% |

Installation of the trans-4-Pentylcyclohexyl Group

The cyclohexyl group is attached via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

Friedel-Crafts Alkylation

Suzuki-Miyaura Coupling

-

Reactants : 4-ethoxy-2,3-difluorophenylboronic acid and trans-4-pentylcyclohexyl bromide

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃

-

Conditions : 80°C in dioxane/water (4:1), yielding 85–88% with >99% regioselectivity.

Stereochemical Control and Isomerization

The trans configuration of the cyclohexyl group is critical for the compound’s liquid crystalline properties. Two isomerization methods are employed:

Catalytic Hydrogenation

Acid-Mediated Isomerization

-

Reagent : H₂SO₄ (conc.)

-

Conditions : 100°C, 3 h

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Modern plants use flow reactors to enhance efficiency:

Purification Techniques

-

Distillation : Removes unreacted cyclohexyl halides (bp: 180–200°C).

-

Crystallization : Ethanol/water mixture (3:1) yields 99.5% pure product.

-

Chromatography : Reserved for pharmaceutical-grade material (silica gel, hexane/EtOAc).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield | Purity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 70% | 95% | 120 | Moderate |

| Suzuki Coupling | 88% | 99% | 250 | High |

| Continuous Flow | 82% | 98% | 180 | Industrial |

The Suzuki coupling offers superior regioselectivity but higher costs due to palladium catalysts. Continuous flow systems balance yield and scalability for bulk production.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Recovery

-

THF and dioxane : Recovered via fractional distillation (90% efficiency).

-

Wastewater treatment : Reverse osmosis removes boron and halide residues.

Recent Advances in Green Synthesis

Biocatalytic Methods

Q & A

Q. What are the recommended synthetic routes for preparing Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1: Preparation of the trans-4-pentylcyclohexylphenyl intermediate via Suzuki-Miyaura cross-coupling of a cyclohexylboronic acid derivative with a halogenated benzene precursor .

- Step 2: Ethynylation of the intermediate using Pd/Cu-catalyzed Sonogashira coupling to introduce the ethynyl group. Reaction conditions (e.g., inert atmosphere, THF solvent, 60–80°C) are critical to minimize side reactions .

- Step 3: Fluorination and ethoxy group introduction via nucleophilic aromatic substitution (e.g., KF/18-crown-6 in DMF) .

Optimization focuses on catalyst loading (e.g., 5% Pd(PPh₃)₄), solvent purity, and reaction time to enhance yield (>75%) and regioselectivity.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): Resolves isomers and quantifies impurities (<1%) using a C18 column and acetonitrile/water gradient .

- ¹H/¹⁹F NMR: Confirms substitution patterns (e.g., difluoro groups at C2/C3) and trans-cyclohexyl conformation via coupling constants (J = 10–12 Hz for axial protons) .

- GC-FID (Gas Chromatography-Flame Ionization Detection): Validates volatility and thermal stability (retention time: ~12.5 min at 250°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoro/ethoxy substitution patterns) influence its mesomorphic properties in liquid crystal applications?

Answer: The compound’s liquid crystalline behavior is dictated by:

- Fluorine Substituents: Electron-withdrawing fluorine atoms enhance dipole-dipole interactions, increasing clearing temperatures (Tₙ₋ᵢ ~120°C). Ortho-difluoro groups reduce rotational freedom, stabilizing smectic phases .

- Trans-Cyclohexyl Group: The rigid, trans-configured cyclohexyl core improves molecular alignment, critical for low-voltage electro-optical switching .

- Ethoxy Terminal Chain: The ethoxy group balances hydrophobicity and polarizability, modulating phase transitions (ΔT = 15–20°C) .

Experimental validation via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) is recommended .

Q. What methodologies are suitable for assessing its environmental persistence and bioaccumulation potential?

Answer:

- Biodegradation Studies: Use OECD 301F (ready biodegradability test) to evaluate half-life in aquatic systems. Evidence suggests low degradability (t₁/₂ >60 days) due to aromatic stability .

- Bioaccumulation Factor (BCF): Conduct in vivo zebrafish assays (OECD 305) with LC-MS quantification. Recent data show BCF = 350–500 in liver tissue, indicating moderate bioaccumulation .

- QSAR Modeling: Apply EPI Suite to predict log Kow (4.8–5.2) and persistence in sediment .

Q. How can computational modeling resolve contradictions in reported toxicity data (e.g., mutagenicity vs. non-mutagenicity)?

Answer:

- Molecular Docking: Simulate interactions with DNA repair enzymes (e.g., MutS protein) to assess mutagenic potential. Negative results align with Ames test data (reverse mutation: negative) .

- ADMET Prediction: Use tools like SwissADME to evaluate bioavailability and metabolic pathways. Hydrophobic moieties (e.g., pentylcyclohexyl) may enhance hepatic retention, explaining acute toxicity (LD₅₀ >2000 mg/kg) .

- Dose-Response Modeling: Reanalyze conflicting in vitro/in vivo datasets using Hill equation fits to identify threshold effects .

Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?

Answer:

- Chiral Stationary Phase Chromatography: Use cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomeric resolution (α >1.2) .

- Crystallization-Induced Diastereomer Resolution: Introduce a chiral auxiliary (e.g., menthol ester) to separate trans/cis cyclohexyl intermediates .

- Dynamic Kinetic Resolution: Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor trans-isomer formation (>95% ee) .

Methodological Considerations

Q. How can researchers design experiments to study its phase behavior under varying electric fields?

Answer:

- Electro-Optical Cells: Use ITO-coated glass cells (5 µm spacing) filled with the compound. Apply AC fields (1–10 V/µm) and monitor birefringence (Δn) via ellipsometry .

- Dielectric Spectroscopy: Measure permittivity (ε’) and loss (ε”) at 1 kHz–1 MHz to correlate molecular reorientation with field strength .

Q. What protocols ensure reliable detection of its metabolites in environmental or biological samples?

Answer:

- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges and methanol elution recovers >90% of parent compound and hydroxylated metabolites .

- HRMS (High-Resolution Mass Spectrometry): Use Q-TOF systems (resolution >30,000) to identify metabolites (e.g., m/z 346.5 → 362.5 [+O]) .

- Isotope Labeling: Synthesize ¹³C-labeled analogs as internal standards for quantitative LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.